5-Acetoxyisophthalic Acid

Description

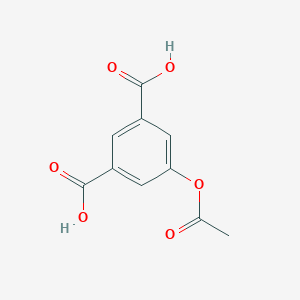

5-Acetoxyisophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring an acetoxy (-OAc) functional group at the 5-position of the aromatic ring. This compound is primarily utilized as an A₂B monomer in polymer chemistry, enabling the synthesis of hyperbranched polyesters through controlled polycondensation reactions . Its structural duality—two carboxylic acid groups and one acetoxy group—facilitates unique reactivity, making it valuable in materials science for creating polymers with tailored thermal and mechanical properties.

Properties

CAS No. |

90466-78-7 |

|---|---|

Molecular Formula |

C10H8O6 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

5-acetyloxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H8O6/c1-5(11)16-8-3-6(9(12)13)2-7(4-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |

InChI Key |

QDSZMNWAEWRDKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

5-Hydroxyisophthalic Acid

- Structural Differences : Replaces the acetoxy group with a hydroxyl (-OH) group at the 5-position.

- Applications: Acts as a monomer in hyperbranched polymers but produces phenol-terminated polymers, unlike the acetoxy variant, which yields acetoxy-terminated polymers .

- Safety: Limited safety data available; however, its handling typically requires standard protective measures for carboxylic acids (e.g., gloves, eye protection) .

5-Methoxyisophthalic Acid

- Structural Differences : Substitutes the acetoxy group with a methoxy (-OMe) group.

- Applications : Used in analytical chemistry for sensor development and in polymer synthesis.

- Safety : Requires dust respirators, protective gloves, and eye protection due to particulate hazards .

5-Aminoisophthalic Acid

- Structural Differences: Features an amino (-NH₂) group at the 5-position instead of acetoxy.

- Properties and Reactivity: The amino group introduces nucleophilic character, enabling participation in coupling reactions (e.g., peptide synthesis or metal-organic framework construction).

- Applications : Valued in pharmaceutical intermediates and organic synthesis (e.g., Sigma-Aldrich lists it for "synthesis applications") .

- Safety: No specific hazards reported, but standard amine-handling precautions (ventilation, gloves) are advised.

5-(Phosphonomethyl)isophthalic Acid

- Structural Differences: Contains a phosphonomethyl (-CH₂PO₃H₂) group at the 5-position.

- Properties and Reactivity : The phosphonate group enhances metal-chelating capabilities, making it suitable for designing catalysts or biomimetic materials.

- Applications : Explored in biomedical research for therapeutic applications (e.g., targeting inflammatory pathways) .

Comparative Data Table

Key Research Findings

- Polymerization Behavior: this compound and its trimethylsilyl ester derivative produce hyperbranched polyesters with acetoxy termini, whereas 5-hydroxyisophthalic acid generates phenol-terminated polymers. This distinction impacts polymer solubility and thermal stability .

- Electrochemical Applications : Methoxy and acetoxy derivatives exhibit divergent electronic properties, influencing their efficacy in electrocatalytic oxidation processes. Methoxy groups enhance electron transfer rates in adrenaline and tryptophan detection .

- Biomedical Potential: Phosphonomethyl and acetoxy derivatives are under investigation for therapeutic applications, though this compound’s primary utility remains in materials science due to its predictable polymerization behavior .

Preparation Methods

Acetylation of 5-Hydroxyisophthalic Acid

| Starting Material (g) | H₂SO₄ (mmol) | Methanol (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 30.00 | 62.2 | 30 | 97.95 | 99.6 |

| 37.26 (disodium salt) | 229 | 30 | 93.95 | 99.3 |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of H₂IPA-OCOCH₃ reveals a singlet at δ 2.31 ppm for the acetoxy methyl group and two doublets at δ 8.21 ppm (J = 1.6 Hz) and δ 8.45 ppm (J = 1.6 Hz) for aromatic protons adjacent to the acetoxy and carboxyl groups. ¹³C NMR confirms carbonyl carbons at δ 169.8 ppm (acetoxy) and δ 172.4 ppm (carboxylic acid).

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 253.02 [M–H]⁻, consistent with the theoretical mass of C₁₀H₈O₆ (253.04 g/mol).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

-

Broad O–H stretch at 3000–2500 cm⁻¹ (carboxylic acid).

Crystallographic and Thermal Analysis

X-ray Powder Diffraction (XRPD)

Activated CAU-10-OCOCH₃ (a MOF derived from H₂IPA-OCOCH₃) crystallizes in the tetragonal system (I41md space group) with lattice parameters a = b = 21.3489(5) Å and c = 10.9008(3) Å. Hydrogen bonding between macrocycles and solvent molecules (e.g., DMF, acetic acid) stabilizes the supramolecular architecture.

Thermogravimetric Analysis (TGA)

H₂IPA-OCOCH₃ exhibits stability up to 210°C, with a two-stage decomposition:

-

210–280°C : Loss of acetoxy group (Δmass = 18.4%, theor. 18.9%).

Applications in Coordination Chemistry

Macrocycle and Catenane Synthesis

Reaction of H₂IPA-OCOCH₃ with m-phenylene diacrylic acid yields amide-based catenanes (3–17% yield) via hydrogen-bond-directed preorganization. Octalactam macrocycles (21% yield) form helical conformations stabilized by NH···O=C interactions, as confirmed by single-crystal XRD.

Metal-Organic Frameworks (MOFs)

CAU-10-OCOCH₃, a luminescent MOF, demonstrates selective fluorescence quenching upon NaBO₃ addition in the presence of halides (e.g., 94% intensity drop with NaF). Nitrogen sorption isotherms reveal a BET surface area of 420 m²/g, suitable for gas storage.

Methodological Optimization and Challenges

Yield Enhancement Strategies

Q & A

Q. What strategies ensure reliable data archiving and reproducibility for long-term studies?

- Methodological Answer : Use digital lab notebooks (e.g., LabArchives) to record raw data, instrument settings, and environmental conditions. Deposit spectra and chromatograms in repositories like Figshare or Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. Include detailed supplementary materials in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.